1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine

Lipophilicity Matched Molecular Pair Analysis Drug-likeness

1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine (CAS 1484160-50-0) is a 1-arylsulfonyl-azetidin-3-amine building block with molecular formula C₁₀H₁₁F₃N₂O₂S and molecular weight 280.27 g/mol. The compound features a 4-trifluoromethylphenylsulfonyl group attached to the N1 position of an azetidine ring bearing a free primary amine at the C3 position.

Molecular Formula C10H11F3N2O2S
Molecular Weight 280.27 g/mol
Cat. No. B7939981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine
Molecular FormulaC10H11F3N2O2S
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C10H11F3N2O2S/c11-10(12,13)7-1-3-9(4-2-7)18(16,17)15-5-8(14)6-15/h1-4,8H,5-6,14H2
InChIKeyMUFTVHKNWZINRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine: Physicochemical Profile and Procurement Identity


1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine (CAS 1484160-50-0) is a 1-arylsulfonyl-azetidin-3-amine building block with molecular formula C₁₀H₁₁F₃N₂O₂S and molecular weight 280.27 g/mol . The compound features a 4-trifluoromethylphenylsulfonyl group attached to the N1 position of an azetidine ring bearing a free primary amine at the C3 position. The para-CF₃ substituent on the benzenesulfonyl group confers a median ΔlogD₇.₄ contribution of approximately +1.1 log units relative to the unsubstituted phenyl analog, based on matched molecular pair analysis of pharmaceutically relevant compounds [1]. The azetidine ring provides conformational rigidity with a pKa of ~11.29 for the parent heterocycle in aqueous solution, distinguishing it from larger-ring amine counterparts [2]. The compound is commercially available at purities of 95–98% from multiple suppliers .

Why 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine Cannot Be Casually Substituted by In-Class Analogs


Although 1-arylsulfonyl-azetidin-3-amines share a common scaffold, three structural features of this specific compound resist generic substitution. First, the para-CF₃ substituent on the benzenesulfonyl ring contributes a median ΔlogD₇.₄ of approximately +1.1 over the non-fluorinated phenyl analog, substantially altering lipophilicity-driven properties including membrane permeability and protein binding [1]. Second, the electron-withdrawing CF₃ group can depress the sulfonamide NH pKa by approximately 0.7 units in aryl sulfonamide contexts, affecting ionization state at physiological pH [1]. Third, the azetidine ring imposes conformational rigidity that is absent in piperidine or pyrrolidine analogs; this has been shown to translate into differentiated selectivity profiles in receptor agonism, where azetidine sulfonamides exhibited superior β₃-AR selectivity over β₁- and β₂-AR compared to their larger-ring counterparts [2]. These combined effects mean that interchanging this compound with, for example, 1-(phenylsulfonyl)azetidin-3-amine or 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine will produce a molecule with meaningfully different physicochemical and potentially pharmacological behavior.

Quantitative Differentiation Evidence: 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine vs. Closest Analogs


Lipophilicity Enhancement: CF₃ vs. H on the Benzenesulfonyl Ring

Substitution of the para-hydrogen on the benzenesulfonyl ring with a trifluoromethyl group increases the distribution coefficient at pH 7.4 (logD₇.₄) by a median value of approximately +1.1 log units, as determined by matched molecular pair (MMP) analysis across a diverse set of pharmaceutically relevant compounds at Genentech [1]. The global range for this substitution spans from −2.2 to +2.0, with the median derived after filtering for solubility outliers [1]. This is consistent with the classical Hansch π-value for aromatic CF₃ of approximately +0.88 [1]. By comparison, a para-methyl (tosyl) substitution yields a substantially smaller lipophilicity contribution.

Lipophilicity Matched Molecular Pair Analysis Drug-likeness

Sulfonamide NH Acidity Modulation by the para-CF₃ Group

The electron-withdrawing para-trifluoromethyl group decreases the pKa of aryl sulfonamides. Matched molecular pair analysis of compounds in the Genentech dataset revealed that introducing a CF₃ substituent to an aryl sulfonamide can shift the measured pKa by approximately −0.7 units, attributable to the inductive electron withdrawal that stabilizes the conjugate base [1]. This effect is consistent with the broader literature on trifluoromethyl-substituted sulfonamides, where CF₃SO₂NH₂ exhibits a pKa of 6.33 in water versus ~10–11 for unsubstituted alkyl/aryl sulfonamides, reflecting the strong electron-withdrawing nature of the CF₃ group [2].

pKa modulation Sulfonamide acidity Electron-withdrawing effects

Azetidine vs. Piperidine/Pyrrolidine Sulfonamide Conformational Rigidity and Receptor Selectivity

In a systematic comparison of cyclic amine sulfonamides as linkers for human β₃-adrenergic receptor (β₃-AR) agonists, azetidine, pyrrolidine, and piperidine variants were evaluated side-by-side [1]. The azetidine-containing derivative (compound 37) was identified as a potent β₃-AR agonist exhibiting good selectivity against β₁- and β₂-AR subtypes [1]. While the publication does not report individual IC₅₀ values for each ring-size variant in the abstract, the explicit conclusion that the azetidine scaffold (along with specific piperidine derivatives 7, 8, and 13) demonstrated both potency and selectivity establishes that the four-membered ring imparts a meaningful conformational advantage over the more flexible five- and six-membered ring systems in this receptor context [1]. The azetidine pKa of 11.29 (aqueous) is slightly higher than that of pyrrolidine (11.27) and piperidine (11.22), reflecting differing nitrogen hybridization that further differentiates these ring systems [2].

Conformational constraint β₃-Adrenergic receptor Selectivity

Antibacterial Activity Advantage Conferred by the Trifluoromethylphenyl Group

In a systematic study of thiosemicarbazide and 1,3,4-thiadiazole derivatives, compounds bearing a trifluoromethylphenyl substituent consistently exhibited the highest antibacterial activity against Gram-positive strains [1]. Specifically, all three linear compounds containing the trifluoromethylphenyl group showed MIC values in the range of 3.9–250 µg/mL against Gram-positive bacteria, with the most active compound achieving an MIC of 64 µg/mL toward Staphylococci sp. [1]. While this study did not directly test 1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-amine, it provides class-level evidence that the trifluoromethylphenyl moiety is a privileged substituent for antibacterial activity within sulfonamide-like chemotypes. Separately, the des-CF₃ analog 1-(phenylsulfonyl)azetidin-3-amine hydrochloride has reported MIC values of 32 µg/mL (S. aureus), 16 µg/mL (E. coli), and 64 µg/mL (P. aeruginosa) .

Antibacterial MIC Trifluoromethylphenyl pharmacophore

Metabolic Stability Enhancement from the Trifluoromethyl Group: Class-Level Evidence

The trifluoromethyl group is well-established in medicinal chemistry as a metabolic stability-enhancing substituent. The strong electron-withdrawing nature of CF₃ reduces the electron density on adjacent aromatic rings, rendering them less susceptible to cytochrome P450-mediated oxidative metabolism [1]. This effect is a key driver behind the prevalence of CF₃ substituents in approved drugs. In azetidine-containing compounds specifically, the trifluoromethyl group has been noted to enhance metabolic stability potentially leading to longer half-life and increased bioavailability in vivo [1]. While no head-to-head microsomal stability data exist comparing 1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-amine with its non-fluorinated analog, the class-level inference is mechanistically grounded: the CF₃ group blocks para-hydroxylation, a primary metabolic soft spot for unsubstituted phenyl rings [1].

Metabolic stability Oxidative metabolism Fluorine substitution

Molecular Weight and Heavy Atom Count Differentiation from Piperazine and Pyrrolidine Analogs

The target compound (MW 280.27, 19 heavy atoms) occupies a distinct physicochemical space compared to its six-membered ring analog 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine (MW 294.3, 20 heavy atoms) [1] and the 3-pyrrolidinyl analog 1-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyrrolidine (MW 306.35, 21 heavy atoms) . This 14–26 Da molecular weight differential and 1–2 heavy atom difference place the azetidine compound closer to fragment-like property space (MW < 300), which is advantageous for fragment-based drug discovery approaches where lower molecular weight starting points are preferred for efficient optimization [2]. The free primary amine (C3-NH₂) in the target compound also provides a synthetically tractable handle for further derivatization that is absent in the piperazine analog (where the second nitrogen is within the ring) and the pyrrolidinyl analog (where the amine is tertiary) [1].

Molecular weight Lead-likeness Fragment-based drug design

Recommended Application Scenarios for 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine Based on Differentiated Evidence


Fragment-Based Drug Discovery Libraries Targeting Kinases or Proteases

With a molecular weight of 280.27 (within fragment space) and a free primary amine handle at C3, this compound is well-suited as a fragment starting point for kinase or protease inhibitor programs. The para-CF₃ group provides a ~1.1 log unit lipophilicity advantage over non-fluorinated analogs [1], while the azetidine ring's conformational rigidity can enhance binding site complementarity, as demonstrated by the clinical CSF-1R inhibitor JTE-952 which exploits an azetidine core for Type II kinase inhibition (IC₅₀ = 20 nM) with high kinase selectivity [2]. The sulfonamide linkage offers opportunities for hydrogen-bond interactions with catalytic lysine or hinge-region residues common to kinase active sites.

Antibacterial Library Synthesis Leveraging the Trifluoromethylphenyl Pharmacophore

The trifluoromethylphenyl group has been empirically identified as a privileged substituent for Gram-positive antibacterial activity across multiple chemotypes, including thiosemicarbazides and 1,3,4-thiadiazoles [1]. This compound can serve as a core scaffold for generating focused antibacterial libraries where the free C3-amine is diversified via amide coupling, sulfonamide formation, or reductive amination to explore structure-activity relationships against drug-resistant Gram-positive strains, building on the class-level MIC data (3.9–250 µg/mL) associated with CF₃-phenyl-bearing compounds [1].

β₃-Adrenergic Receptor Agonist Lead Optimization

Based on the demonstrated ability of azetidine sulfonamides to confer β₃-AR selectivity over β₁- and β₂-AR subtypes [1], this building block is a logical starting point for synthesizing focused libraries targeting the β₃-adrenergic receptor for overactive bladder or metabolic indications. The CF₃ group's enhanced metabolic stability (class-level inference) [2] may extend the half-life of resulting leads compared to non-fluorinated azetidine sulfonamide analogs.

Physicochemical Property Calibration in Matched Molecular Pair Studies

This compound, paired with its non-fluorinated analog 1-(phenylsulfonyl)azetidin-3-amine, forms an ideal matched molecular pair for quantifying the effect of para-CF₃ substitution on properties including logD₇.₄, solubility, permeability, and metabolic stability. The experimentally measured median ΔlogD₇.₄ of +1.1 and ΔpKa of −0.7 for aryl CF₃ substitution [1] can be empirically validated using this specific compound pair, providing high-quality data to calibrate computational models within an organization's drug discovery platform.

Quote Request

Request a Quote for 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.